molecular formula C19H19N5O3 B2724143 N-(4-phenylbutan-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396865-10-3

N-(4-phenylbutan-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2724143
CAS No.: 1396865-10-3
M. Wt: 365.393
InChI Key: HBPIFLLKGKVYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenylbutan-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a chemical compound offered for research and development purposes. This molecule features a hybrid structure combining oxazole and pyrazine carboxamide moieties, a design associated with significant biological activity in agricultural science. Compounds with similar structural frameworks, particularly those containing the pyrazine-2-carboxamide group, have been investigated as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in fungal mitochondrial respiration . This mechanism is a primary target for modern fungicide development. Research on analogous SDH inhibitor compounds has demonstrated promising in vitro and in vivo antifungal efficacy against pathogens like Sclerotinia sclerotiorum, with some derivatives showing activity comparable to established fungicides like fluxapyroxad . Furthermore, related pyrazine-2-carboxamide derivatives have been studied for their herbicidal potential and their ability to act as abiotic elicitors, significantly increasing the production of valuable secondary metabolites like flavonoids in plant cell cultures . The structural characteristics of this compound suggest it is a valuable candidate for researchers exploring novel agrochemicals, SDH inhibitors, and bioactive molecules. This product is intended for laboratory research use only and is not classified as a drug, agricultural chemical, or consumer product. It is strictly for use by qualified professionals.

Properties

IUPAC Name

N-(4-phenylbutan-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-13(7-8-14-5-3-2-4-6-14)22-18(26)16-12-27-19(23-16)24-17(25)15-11-20-9-10-21-15/h2-6,9-13H,7-8H2,1H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPIFLLKGKVYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-phenylbutan-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound with potential therapeutic applications, particularly in oncology and dermatology. Its structural components suggest a capacity for biological activity, particularly in apoptosis induction and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N4O3\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_3

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Apoptosis Induction :
    • The compound has shown potential as an apoptosis inducer in cancer cells. For example, derivatives of oxazole carboxamides have been found to cleave PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis, and demonstrated DNA laddering in assays .
  • Tyrosinase Inhibition :
    • Similar compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme crucial for melanin production. This inhibition is significant for skin-lightening applications and could provide an alternative to traditional agents like hydroquinone .

Efficacy in Cancer Models

A study on related oxazole derivatives showed that one compound achieved an EC50 of 270 nM and a GI50 of 229 nM in human colorectal cancer cells (DLD-1). This compound also inhibited tumor growth by 63% in xenograft models .

Tyrosinase Inhibition Studies

In vitro studies demonstrated that derivatives of the oxazole scaffold exhibited potent tyrosinase inhibition. For instance:

  • Compound 3 showed an IC50 value of 0.51 μM against tyrosinase, indicating strong inhibitory effects compared to traditional agents .
CompoundIC50 (μM)Activity
Compound 30.51High Tyrosinase Inhibition
Compound 5144.06Moderate Tyrosinase Inhibition
Kojic Acid5.00Positive Control

Case Studies

  • In Vivo Studies :
    • In zebrafish models, compounds derived from the oxazole scaffold demonstrated effective depigmentation at concentrations significantly lower than kojic acid, suggesting a favorable safety profile for cosmetic applications .
  • Cellular Studies :
    • B16F10 melanoma cells treated with these compounds showed reduced melanin production without cytotoxic effects on surrounding cells, indicating their potential for safe dermatological use .

Scientific Research Applications

Anticancer Properties

The compound has been investigated for its anticancer properties. Research indicates that derivatives of oxazole and pyrazine can induce apoptosis in cancer cells. For instance, compounds similar to N-(4-phenylbutan-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide have shown promising results in inhibiting tumor growth in various cancer models. A study demonstrated that related oxazole derivatives could effectively cleave PARP and induce DNA laddering in human colorectal cancer cells, indicating their potential as apoptosis inducers .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the modulation of apoptotic pathways. It has been observed that compounds with similar structures can inhibit key signaling pathways involved in cell survival, thereby promoting programmed cell death in malignant cells .

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical study, a derivative of this compound was tested on human colorectal cancer xenograft models. The compound demonstrated a significant reduction in tumor size compared to control groups, with an efficacy rate exceeding 60% at specific dosages .

Case Study 2: Mechanistic Insights

Another study focused on the molecular interactions of this compound with cellular targets involved in cancer progression. The findings suggested that it acts as a dual inhibitor of both apoptosis and proliferation pathways, making it a candidate for combination therapies with existing chemotherapeutic agents .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Functional Groups
Target Compound ~390 (estimated) ~4.5 ~43 Pyrazine, oxazole, 4-phenylbutan-2-yl
N-(3-chloro-4-methoxyphenyl)-analogue ~380 ~3.8 ~50 Pyrazine, oxazole, chloro-methoxyphenyl
N-(4′-chloro-biphenyl)-pyrazine-2-carboxamide 341.77 ~4.0 ~35 Pyrazine, biphenyl
4-Hydroxyquinazoline A6 ~360 ~3.5 ~55 Quinazolinone, piperazine
2-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)acetamide 301.81 4.188 23.9 Acetamide, 4-phenylbutan-2-yl

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